Etaqualone
Overview
Description
Streptomyces carzinostaticus. It is a complex molecule consisting of a protein component and a non-protein chromophore, which together exhibit potent cytotoxic activity. Zinostatin has been primarily investigated for its potential in cancer therapy, particularly for hepatocellular carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinostatin is isolated from the fermentation broth of Streptomyces carzinostaticus. The isolation process involves several steps, including solvent extraction, precipitation, and chromatographic purification. The compound is then further purified using high-performance liquid chromatography (HPLC) to obtain the desired purity .
Industrial Production Methods: Industrial production of zinostatin involves large-scale fermentation of Streptomyces carzinostaticus under controlled conditions. The fermentation broth is subjected to a series of extraction and purification steps to isolate the active compound. The final product is formulated for clinical use, often in combination with other agents to enhance its therapeutic efficacy .
Chemical Reactions Analysis
Types of Reactions: Zinostatin undergoes several types of chemical reactions, including:
Oxidation: Zinostatin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the chromophore component of zinostatin, altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of zinostatin, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Zinostatin has been extensively studied for its applications in various fields:
Chemistry: Zinostatin serves as a model compound for studying the mechanisms of DNA damage and repair.
Biology: In biological research, zinostatin is used to investigate the cellular responses to DNA damage and the mechanisms of apoptosis.
Medicine: Clinically, zinostatin is used in the treatment of hepatocellular carcinoma.
Industry: In the pharmaceutical industry, zinostatin is used as a lead compound for the development of new anticancer agents.
Mechanism of Action
Zinostatin exerts its effects by binding to DNA and inducing single and double-strand breaks. The chromophore component intercalates into the DNA helix, while the protein component stabilizes the complex. This interaction leads to the formation of reactive oxygen species and subsequent DNA damage, ultimately triggering apoptosis in cancer cells . The molecular targets of zinostatin include various DNA repair enzymes and apoptotic pathways, making it a potent inducer of cell death in tumor cells .
Comparison with Similar Compounds
Miriplatin: A platinum-based anticancer agent used in the treatment of hepatocellular carcinoma.
Cisplatin: Another platinum-based chemotherapeutic agent that induces DNA damage and apoptosis.
Uniqueness of Zinostatin: Zinostatin is unique due to its dual-component structure, consisting of a protein and a chromophore. This combination allows for specific DNA binding and potent cytotoxic effects. Additionally, its ability to induce both single and double-strand DNA breaks sets it apart from other anticancer agents .
Biological Activity
Etaqualone, a compound classified under the quinazolinone derivatives, has garnered attention due to its pharmacological properties, primarily as a sedative and muscle relaxant. The compound is structurally related to methaqualone, which was widely used in the past for its hypnotic effects. This article delves into the biological activity of this compound, its mechanisms of action, pharmacokinetics, and associated case studies.
Overview of this compound
- Chemical Structure : this compound is chemically known as 3-(2-ethylphenyl)-2-methylquinazolin-4-one.
- CAS Number : 7432-25-9.
- Classification : Quinazolinone derivative.
This compound primarily acts as an agonist at the β-subtype of the gamma-aminobutyric acid A (GABA) receptor. This interaction enhances GABAergic neurotransmission, leading to various physiological effects:
- Sedation : Induces sleepiness and reduces anxiety.
- Muscle Relaxation : Alleviates muscle tension.
- Anticonvulsant Effects : Provides protection against seizures.
The compound's action can be summarized as follows:
Effect | Mechanism |
---|---|
Sedation | Agonism at GABA receptors |
Muscle Relaxation | Increased GABAergic activity |
Anticonvulsant | Modulation of neuronal excitability |
Pharmacokinetics
This compound is administered orally and exhibits a variable duration of action depending on the route of administration:
- Oral Administration :
- Onset: 30-60 minutes
- Duration: 1.5-5 hours
- Peak Effects: 30-60 minutes after ingestion
The biochemical properties of this compound include its interaction with GABA receptors, leading to increased sensitivity and enhanced inhibitory effects on neural activity. This results in:
- Cellular Effects : Modulation of neurotransmitter release.
- Molecular Mechanism : Agonistic activity at GABA receptors contributes to its sedative and muscle relaxant effects.
Case Studies and User Experiences
Research on this compound has included user experiences that highlight both its therapeutic potential and risks associated with misuse. A notable study examined the effects of this compound when administered via different routes:
Route of Administration | Typical Dosage (mg) | Effects | Side Effects |
---|---|---|---|
Oral | Low: 200-300 | Sedation, Relaxation | Impaired vision, Short-term memory loss |
Smoking/Vaporizing | Low: <30 | Euphoria, Relaxation | Physical discoordination |
Sublingual | Low: <100 | Anxiolytic effects | Numbness, Impaired hearing |
User reports indicate that smoking this compound leads to rapid onset of effects (within seconds), but also highlights significant risks including physical dependence and severe side effects such as impaired coordination and cognitive functions .
Research Findings
Recent studies have focused on this compound's potential therapeutic applications while acknowledging its risks:
-
Therapeutic Applications :
- Investigated for use in anxiety disorders due to its sedative properties.
- Limited clinical use due to concerns over abuse potential.
-
Risks and Abuse Potential :
- Users report a strong desire for repeated dosing, particularly when smoked or vaporized.
- High doses can lead to severe side effects including seizures and impaired cognitive function.
Properties
IUPAC Name |
3-(2-ethylphenyl)-2-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJKLLUVOTSOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225333 | |
Record name | Etaqualone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7432-25-9 | |
Record name | 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7432-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etaqualone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etaqualone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etaqualone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETAQUALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS3HB32J7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.